1-(3-Methoxypropyl)-1h-indol-4-amine
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Overview
Description
1-(3-Methoxypropyl)-1h-indol-4-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with a 3-methoxypropyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-1h-indol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole with 3-methoxypropylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dichloromethane or ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction parameters and can lead to higher yields and purities. Additionally, the use of automated systems can help in optimizing the reaction conditions and reducing the production time.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-1h-indol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
1-(3-Methoxypropyl)-1h-indol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-1h-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)-4-piperidinamine: Similar in structure but with a piperidine ring instead of an indole core.
1-(3-Methoxypropyl)pyridinium chloride: Contains a pyridinium ring and is used in different applications.
Uniqueness
1-(3-Methoxypropyl)-1h-indol-4-amine is unique due to its indole core, which imparts specific biological activities and chemical properties. The presence of the 3-methoxypropyl group and the amine functionality further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-methoxypropyl)indol-4-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-9-3-7-14-8-6-10-11(13)4-2-5-12(10)14/h2,4-6,8H,3,7,9,13H2,1H3 |
InChI Key |
CILSRAMIBXMIDX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
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